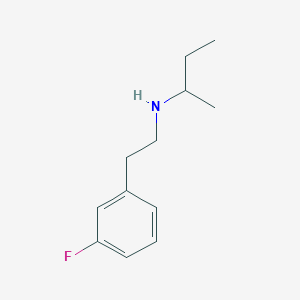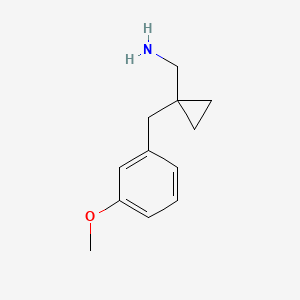
(1-(3-Methoxybenzyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Methoxybenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO It is a cyclopropyl derivative, characterized by the presence of a methoxybenzyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxybenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the cyclopropylamine.
Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(3-Methoxybenzyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution Reagents: Halides, alkylating agents, and other nucleophiles or electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones, aldehydes, or carboxylic acids.
Reduction: Can produce primary or secondary amines.
Substitution: Results in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(3-Methoxybenzyl)cyclopropyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-(3-Methoxybenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction Pathways: Affecting signal transduction pathways to alter cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(3-Methoxybenzyl)cyclopropyl)methanol: A similar compound with a hydroxyl group instead of an amine group.
(1-(3-Methoxybenzyl)cyclopropyl)amine: A related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
(1-(3-Methoxybenzyl)cyclopropyl)methanamine is unique due to its specific combination of a methoxybenzyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7H,5-6,8-9,13H2,1H3 |
InChI-Schlüssel |
MTTVUPZXRMXLLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
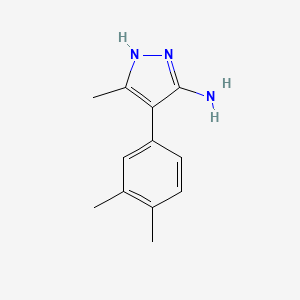
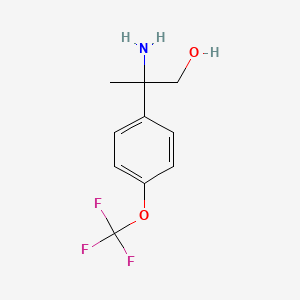
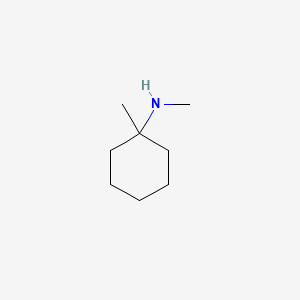
![8-Fluoro-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13527963.png)
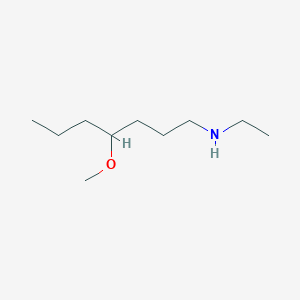
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
![11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B13527981.png)

![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)-N-methylhydroxylamine](/img/structure/B13527989.png)
